4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Catalog No.
S12508378
CAS No.
478255-92-4
M.F
C15H14N4OS
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-toly...

CAS Number

478255-92-4

Product Name

4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

IUPAC Name

4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C15H14N4OS/c1-10-4-3-5-12(8-10)14-17-18-15(21)19(14)16-9-13-7-6-11(2)20-13/h3-9H,1-2H3,(H,18,21)/b16-9+

InChI Key

UOINCVLWYNHVCT-CXUHLZMHSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C

4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. The compound's structure includes a thione functional group and a substituted furan moiety, contributing to its potential pharmacological properties. Its molecular formula is C15H14N4OS, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that may interact in unique ways with biological systems .

The reactivity of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can be attributed to the presence of both the thione and triazole functionalities. Common reactions include:

  • Nucleophilic substitutions: The thione group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
  • Cyclization: The compound may also engage in cyclization reactions under appropriate conditions to form more complex structures .

Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their biological activities. This specific compound has shown potential as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.
  • Anticancer properties: Some derivatives of triazoles have been linked to apoptosis in cancer cells.
  • Anti-inflammatory effects: Certain studies suggest that triazole derivatives may reduce inflammation markers .

The synthesis of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves:

  • Formation of the triazole ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Thionation: The introduction of the thione functionality often involves treating the corresponding triazole with thioketones or other sulfur-containing reagents.
  • Substitution reactions: Further modifications can be made by introducing different substituents at various positions on the triazole ring or the furan moiety .

The applications of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione span various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agriculture: Potential use as fungicides due to its antifungal properties.
  • Chemical sensors: Investigated for its ability to selectively bind certain ions or small molecules .

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like:

  • Molecular docking: To predict how the compound interacts at a molecular level with target proteins.
  • In vitro assays: To evaluate its biological activity against specific pathogens or cancer cell lines.

These studies help elucidate the mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione. Notable examples include:

Compound NameStructural FeaturesBiological Activity
3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thioneLacks furan substitutionAntimicrobial
4-Salicylideneamino-3-methyl-1,2,4-triazole-5-thioneContains salicylidene moietySensor for aromatic amines
5-(p-tolyl)-1H-1,2,4-triazole-3-thioneSimple phenyl substitutionAntifungal

The uniqueness of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its combined structural features that enhance its biological activity and potential applications compared to these similar compounds .

Nucleophilic Substitution Routes for Triazole-Thione Core

The triazole-thione moiety is synthesized via nucleophilic substitution between substituted hydrazides and isothiocyanates. A one-pot, two-step method developed by Abacı et al. (2014) demonstrates superior efficiency compared to traditional routes. In this approach, 3-(m-tolyl)hydrazide reacts with methyl isothiocyanate in ethanol under reflux, followed by alkaline cyclization in 4N NaOH to yield 3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (Figure 1). The intermediate thiosemicarbazide forms intramolecularly, eliminating ammonia to generate the triazole ring.

Table 1: Comparison of Traditional vs. One-Pot Synthesis

ParameterTraditional MethodOne-Pot Method
Reaction Time (hours)12–246
Solvent Volume (mL/g)5020
Yield (%)65–7585–92
PurificationRecrystallizationFiltration

This method reduces solvent waste by 60% and achieves >90% purity without recrystallization. The use of aqueous NaOH simplifies neutralization, precipitating the product directly.

Schiff Base Formation with 5-Methylfuran-2-Carbaldehyde

The Schiff base linker is introduced by condensing the triazole-thione’s amine group with 5-methylfuran-2-carbaldehyde. Nadeem and Ashraf (2012) optimized this step using acidic catalysis in ethanol. A mixture of 3-(m-tolyl)-4-amino-1,2,4-triazole-5(4H)-thione and the aldehyde is refluxed with glacial acetic acid, forming the imine bond via dehydration (Figure 2).

Table 2: Schiff Base Reaction Conditions

CatalystSolventTemperature (°C)Time (hours)Yield (%)
Glacial AcOHEthanol80488
NoneDMF100662
H2SO4Toluene110378

The highest yield (88%) is achieved with acetic acid, which protonates the carbonyl group, enhancing electrophilicity for nucleophilic attack by the amine. Excess aldehyde (1.2 equiv) ensures complete conversion.

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. While not explicitly documented for this compound, analogous triazole syntheses show 3–5-fold rate enhancements under microwaves. For instance, cyclizing thiosemicarbazides in 4N NaOH under 300 W irradiation completes in 15 minutes versus 6 hours conventionally.

Table 3: Conventional vs. Microwave-Assisted Cyclization

MethodTime (minutes)Yield (%)Energy Consumption (kWh)
Conventional360851.8
Microwave15890.2

Microwave-specific parameters (e.g., pulsed irradiation, solvent-free conditions) could further optimize the synthesis, though empirical validation is required.

Ionic Liquid-Catalyzed Heterocyclization Approaches

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) offer greener alternatives to volatile solvents. In a hypothetical adaptation, replacing ethanol with [BMIM]BF4 in the Schiff base reaction could enhance solubility and reduce side reactions. A study by Nadeem and Ashraf (2012) in DMF achieved 88% yields; ILs might improve this further due to their stabilizing ionic interactions.

Table 4: Solvent Comparison for Heterocyclization

SolventDielectric ConstantReaction Time (hours)Yield (%)
Ethanol24.3488
DMF36.7488
[BMIM]BF415.2392*

*Theoretical projection based on IL properties.

ILs also facilitate catalyst recycling, reducing waste. For example, [BMIM]BF4 can be reused 3–5 times without significant activity loss in similar reactions.

The antimicrobial activity of 4-(((5-methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione against Gram-positive pathogens represents a significant area of therapeutic potential based on the established antimicrobial properties of structurally related triazole-thione derivatives [1] [3]. Research demonstrates that 1,2,4-triazole-thione compounds exhibit potent antibacterial activity through multiple mechanisms that target essential cellular processes in Gram-positive bacteria [2] [3].

The primary antimicrobial mechanism involves disruption of bacterial cell wall synthesis through inhibition of critical enzymatic pathways [1] [3]. Studies on related triazole-thione derivatives show that these compounds interfere with peptidoglycan synthesis, which is particularly effective against Gram-positive bacteria due to their thick peptidoglycan layer [3] [5]. The methylfuran moiety in the target compound likely enhances this activity through increased lipophilicity, facilitating better penetration through bacterial cell membranes [19].

Mechanistic studies reveal that triazole-thione compounds act as dihydrofolate reductase inhibitors, disrupting folate metabolism essential for bacterial DNA synthesis [3]. The compound 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol demonstrated significant activity against Staphylococcus aureus and Streptococcus pyogenes with minimum inhibitory concentration values of 0.264 and 0.132 millimolar respectively [3].

Table 1: Antimicrobial Activity Profile of Related Triazole-Thione Compounds

Compound StructureTarget OrganismMinimum Inhibitory Concentration (μg/mL)Reference
4-Amino-5-phenyl-4H-triazole-3-thiol derivativesStaphylococcus aureus1.56-6.25 [3]
Bis-1,2,4-triazole-3-thionesBeta-hemolytic StreptococcusExcellent activity reported [1]
Thiazolyl-triazole hybridsListeria monocytogenesEqual to ciprofloxacin [3]
1,2,4-Triazole-5-thione Mannich basesEnterococcus faecalis6-20 mm inhibition zone [3]

The antimicrobial efficacy is further enhanced by the ability of triazole-thione compounds to target bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication [3]. Molecular docking studies demonstrate that triazole derivatives form stronger binding interactions with DNA gyrase A compared to conventional antibiotics like ciprofloxacin, establishing at least three hydrogen bonds with critical amino acid residues [3].

Research indicates that the m-tolyl substituent in the target compound may contribute to enhanced antimicrobial activity through hydrophobic interactions with bacterial membrane components [1] [3]. The combination of the methylfuran and triazole-thione moieties creates a synergistic effect that targets multiple bacterial pathways simultaneously, reducing the likelihood of resistance development [2] [5].

Anti-Inflammatory Activity Through COX-2 Inhibition

The anti-inflammatory potential of 4-(((5-methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is substantiated by the well-documented cyclooxygenase-2 inhibitory properties of triazole-containing compounds [14] [16] [18]. Research consistently demonstrates that 1,2,4-triazole derivatives exhibit selective cyclooxygenase-2 inhibition with superior safety profiles compared to traditional nonsteroidal anti-inflammatory drugs [15] [17].

The mechanism of cyclooxygenase-2 inhibition involves selective binding to the enzyme's active site through specific molecular interactions [16] [18]. Studies show that triazole derivatives with thione substituents demonstrate enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1, reducing gastrointestinal side effects associated with non-selective inhibition [16] [17]. The compound 5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione exhibited potent activity against all tested species with minimum inhibitory concentration values ranging from 0.24 to 0.48 micromolar per milliliter [3].

Molecular docking studies reveal that triazole-thione compounds occupy the secondary-binding pocket of cyclooxygenase-2, forming crucial hydrogen bonds with amino acid residues including serine and valine [18]. The triazole moiety specifically interacts with the enzyme's active site through hydrogen bonding, hydrophobic interactions, and electrostatic forces [16] [18].

Table 3: Cyclooxygenase Inhibition Profile of Triazole Derivatives

Compound StructureCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity IndexReference
Thiazole-triazole hybrids>10020.5>4.88 [16]
1,2,4-Triazole Schiff bases12.47-13.00.04311.75-325 [16] [18]
Diaryl-1,2,4-triazoles9.510.045211.3 [16]
Triazole-pyrazole hybrids593.521.5327.6 [16]

The furan moiety present in the target compound contributes significantly to cyclooxygenase-2 selectivity [19] [35]. Research demonstrates that furan-containing compounds exhibit potent anti-inflammatory effects through multiple mechanisms including suppression of nitric oxide and prostaglandin E2 production, regulation of inflammatory mediator expression, and antioxidant activity through hydroxyl and 2,2-diphenyl-1-picrylhydrazyl free radical scavenging [19].

In vivo studies demonstrate that triazole derivatives with cyclooxygenase-2 inhibitory activity show significant anti-inflammatory effects in carrageenan-induced paw edema models [15] [16]. The compounds exhibit rapid onset of action with sustained anti-inflammatory effects, often exceeding the efficacy of celecoxib in reducing edema formation [15]. The methylfuran and m-tolyl substituents in the target compound likely enhance this activity through improved binding affinity and selectivity for cyclooxygenase-2 [16] [19].

Enzymatic Inhibition Properties Against Kinase Targets

The kinase inhibitory potential of 4-(((5-methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is supported by extensive research demonstrating the potent kinase inhibitory activities of triazole-containing compounds [22] [24] [38]. Triazole derivatives have emerged as privileged scaffolds for kinase inhibition due to their ability to form specific interactions with kinase active sites [23] [25] [41].

The primary kinase targets include cyclin-dependent kinases, epidermal growth factor receptor, and various other oncogenic kinases that play crucial roles in cell cycle regulation and cancer progression [22] [38] [39]. Studies demonstrate that 1,4-naphthoquinone derivatives linked to 1,2,3-triazole exhibit potent kinase inhibitory activity with half-maximal inhibitory concentration values ranging from 0.22 to 11.32 micromolar against CDK2, FLT4, and PDGFRA kinases [22].

The mechanism of kinase inhibition involves competitive binding to the adenosine triphosphate binding site of target kinases [22] [38] [41]. Molecular docking studies reveal that triazole compounds form critical hydrogen bonds with hinge region residues and occupy hydrophobic pockets within kinase active sites [38] [40]. The triazole ring system provides optimal geometric complementarity for kinase binding while maintaining selectivity among different kinase subtypes [24] [25].

Table 4: Kinase Inhibition Profile of Triazole Derivatives

Target KinaseCompound ClassIC50 Range (μM)Selectivity ProfileReference
CDK21-Acyl-triazole-diamines0.025-1.67CDK1/CDK2 selective [22] [24]
EGFRTriazole-isatin derivatives0.03-0.205EGFR preferential [38] [42]
Aurora-ATriazole derivatives0.5-1.0Aurora kinase selective [41]
Multiple kinasesAzinane-triazoles0.04-476.32Multi-target profile [25]

Research demonstrates that triazole-thione compounds exhibit particularly potent activity against casein kinase 1 gamma and casein kinase 2 alpha [7]. At concentrations of 50 micromolar, the most active compound reduced casein kinase 1 gamma activity by 69 percent, while at 100 micromolar concentrations, inhibition reached 80 percent [7]. The compounds showed selectivity for casein kinase 1 gamma over casein kinase 2 alpha, with the latter showing only 27-29 percent inhibition at 100 micromolar concentrations [7].

The methylfuran and m-tolyl substituents in the target compound likely contribute to enhanced kinase selectivity through specific hydrophobic and electronic interactions [22] [38]. Structure-activity relationship studies indicate that aromatic substituents with electron-donating or electron-withdrawing properties significantly influence kinase binding affinity and selectivity profiles [22] [40].

Materials Science Applications

Corrosion Inhibition Mechanisms in Acidic Environments

The corrosion inhibition behavior of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione in acidic environments follows well-established mechanisms characteristic of triazole-thione derivatives. These compounds function as mixed-type inhibitors, simultaneously affecting both anodic and cathodic corrosion reactions on metal surfaces [1] [2].

The primary mechanism involves the formation of a protective adsorption layer on metal surfaces through multiple interaction pathways. The triazole ring system provides multiple nitrogen atoms with lone pair electrons that interact with vacant d-orbitals of iron atoms on the metal surface [3]. The thione functional group contributes additional sulfur atoms that enhance adsorption strength through chemisorption processes [2] [4]. The furan ring and m-tolyl substituents provide extended π-electron systems that facilitate parallel orientation on the metal surface, maximizing surface coverage [5].

Electrochemical studies of structurally similar triazole-thione compounds demonstrate that these inhibitors effectively reduce corrosion current density from 9.9 to 2.7 microamperes per square centimeter at 303 Kelvin, while simultaneously increasing polarization resistance from 50.3 to 149.2 ohms [6]. The inhibition efficiency typically exceeds 90% at optimal concentrations, with some triazole-thione derivatives achieving efficiencies of 94-96% in 1 molar hydrochloric acid solutions [1] [2].

The mechanism of action involves both physisorption and chemisorption processes. Physisorption occurs through electrostatic interactions between protonated inhibitor molecules and chloride ions adsorbed on the metal surface [3]. Chemisorption involves the formation of coordinate bonds between heteroatoms (nitrogen, oxygen, sulfur) and iron atoms on the metal surface [7]. Density functional theory calculations indicate that the adsorption process is spontaneous, with Gibbs free energy values of -36.7 to -38.5 kilojoules per mole [4].

The protective film formation occurs through a substitutional adsorption mechanism where inhibitor molecules displace water molecules from the metal surface [8]. The film thickness varies from 0.25 to 0.36 nanometers for triazole monolayers, with more complex derivatives potentially forming multilayer structures up to 4 nanometers thick [9] [10]. The film provides barrier protection by blocking active sites on the metal surface and reducing the accessibility of corrosive species to the underlying metal [3].

Table 1: Corrosion Inhibition Parameters for Triazole-Thione Derivatives

ParameterValue RangeReference Compound
Inhibition Efficiency (%)91.1 - 96.0TMAT, DMTMAT [2]
Corrosion Current Density (μA/cm²)2.7 - 9.9Various triazole-thiones [6]
Polarization Resistance (Ω)50.3 - 149.2Mixed-type inhibitors [6]
Adsorption Energy (kJ/mol)-36.7 to -38.5Langmuir model [4]
Film Thickness (nm)0.25 - 4.0Monolayer to multilayer [9] [10]

Surface Adsorption Isotherm Modeling

The adsorption behavior of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione on metal surfaces follows established adsorption isotherm models, with the Langmuir adsorption isotherm being the most commonly applicable model for triazole-thione derivatives [1] [11] [4].

The Langmuir adsorption isotherm is represented by the equation: C/θ = 1/K + C, where C is the inhibitor concentration, θ is the surface coverage, and K is the adsorption equilibrium constant [4]. Studies of structurally related triazole-thione compounds demonstrate excellent correlation with the Langmuir model, achieving regression coefficient values of 0.9993 to 0.9987 [4]. The high regression coefficients and slopes close to unity confirm monolayer adsorption behavior [11].

Alternative adsorption models have been evaluated for triazole derivatives under different conditions. The Temkin adsorption isotherm applies when lateral interactions between adsorbed molecules become significant [1] [11]. The Temkin model accounts for the heterogeneous nature of the metal surface and molecular interactions through the equation: θ = -(1/2a)ln(K) - (1/2a)ln(C), where a represents the attraction constant characterizing lateral interactions [11].

The Freundlich adsorption isotherm, represented by ln(q) = ln(K) + (1/n)ln(C), describes adsorption on heterogeneous surfaces with multiple adsorption sites of varying energies [11] [12]. However, triazole derivatives typically show poor correlation with the Freundlich model due to their tendency toward monolayer formation [11].

Adsorption equilibrium constants for triazole-thione derivatives range from 5×10⁴ to 10×10⁴ liters per mole, indicating strong adsorption affinity [4]. The standard free energy of adsorption calculated from these constants ranges from -36.7 to -38.5 kilojoules per mole, confirming spontaneous adsorption processes [4]. Values more negative than -40 kilojoules per mole typically indicate chemisorption, while less negative values suggest physisorption mechanisms [10].

The degree of surface coverage increases with inhibitor concentration according to the relationship θ = KC/(1+KC) for Langmuir adsorption [13]. Maximum surface coverage approaches unity at optimal inhibitor concentrations, typically occurring at 0.5 to 2.0 millimolar concentrations for triazole-thione derivatives [2] [13].

Table 2: Adsorption Isotherm Parameters for Triazole Compounds

Isotherm ModelRegression CoefficientAdsorption ConstantFree Energy (kJ/mol)
Langmuir0.99935×10⁴ L/mol-36.7 [4]
Langmuir0.998710×10⁴ L/mol-38.5 [4]
Temkin0.62Variable-25.34 [12]
Freundlich0.89Low significanceVariable [12]

Temperature effects on adsorption behavior reveal that inhibition efficiency typically decreases with increasing temperature, indicating that the adsorbed layer becomes more susceptible to desorption at elevated temperatures [14]. However, triazole-thione derivatives maintain reasonable inhibition performance even at 333 Kelvin, confirming their suitability for high-temperature applications [14].

Synergistic Effects with Industrial Additives

The synergistic behavior of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with industrial additives represents a critical aspect of its materials science applications. Synergistic effects occur when the combined inhibition efficiency of multiple compounds exceeds the sum of their individual efficiencies, resulting in enhanced corrosion protection [15] [16].

Synergistic interactions with halide ions constitute one of the most significant enhancement mechanisms for triazole-based inhibitors. The addition of potassium iodide to triazole systems can increase inhibition efficiency from individual component values to approximately 96% at optimized concentrations [15]. The mechanism involves the formation of intermediate complexes where iodide ions facilitate the adsorption of triazole molecules through electrostatic bridging effects [15].

The synergistic parameter S can be calculated using the relationship: S = (1-θ₁₊₂)/((1-θ₁)(1-θ₂)), where θ₁₊₂ represents the surface coverage of the combined system, and θ₁, θ₂ represent individual surface coverages [16]. Values of S greater than unity indicate synergistic behavior, while values less than unity suggest antagonistic effects [16].

Sequential adsorption protocols demonstrate enhanced protection when triazole compounds are applied following pre-treatment with other organic inhibitors. Studies show that pre-adsorption of sulfonate compounds followed by triazole application can increase adsorption energy values by 3.2 times compared to individual triazole adsorption [16]. The optimal sequential treatment involves surface coverage of 0.33-0.50 with the primary inhibitor before triazole application [16].

Compatibility with film-forming additives represents another important synergistic application. Maleic anhydride copolymer systems combined with triazole derivatives maintain kinetic hydrate inhibition performance while providing enhanced corrosion protection [17]. The polymer-triazole combinations achieve corrosion inhibition efficiencies of 96-98% while preserving the primary function of the polymer additive [17].

Thiol-containing compounds demonstrate particular synergistic potential with triazole systems. The combination of triazole derivatives with butyl thioglycolate not only enhances corrosion inhibition to approximately 97% efficiency but also provides additional kinetic benefits in specialized applications [17]. The mechanism involves cooperative adsorption where thiol groups provide additional anchoring points while triazole rings contribute aromatic stabilization [17].

Table 3: Synergistic Enhancement Data for Triazole Combinations

Additive SystemIndividual Efficiency (%)Combined Efficiency (%)Synergistic Parameter
Triazole + KI70-8096>1.0 [15]
Triazole + Sulfonate60-7085-90>1.0 [16]
Triazole + Thiol75-8597-98>1.0 [17]
Triazole + Polymer80-8596-98>1.0 [17]

Non-ionic surfactants provide additional synergistic opportunities through micelle formation and enhanced dispersion effects. Polyethoxylated sorbitan compounds combined with triazole systems show improved protection efficiency in concrete applications, with the surfactant reducing water absorption while the triazole provides direct corrosion inhibition [18].

The optimization of synergistic formulations requires careful consideration of concentration ratios, application sequence, and environmental conditions. Typically, the optimal ratio involves 70-80% primary triazole inhibitor with 20-30% synergistic additive by weight [17]. Temperature stability of synergistic combinations generally follows the thermal behavior of the least stable component, requiring formulation adjustments for high-temperature applications [14].

Industrial implementation of synergistic triazole systems has demonstrated significant cost-effectiveness improvements, with reduced total inhibitor concentrations required to achieve target protection levels [17]. The enhanced performance allows for extended application intervals and reduced maintenance requirements in industrial corrosion control programs [16].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.08883226 g/mol

Monoisotopic Mass

298.08883226 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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